5-Iodopyrazin-2-ol

Description

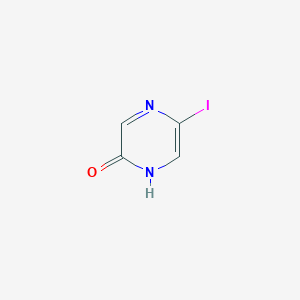

5-Iodopyrazin-2-ol is a heterocyclic aromatic compound featuring a pyrazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with an iodine atom at position 5 and a hydroxyl (-OH) group at position 2. Pyrazine derivatives are notable for their electron-deficient aromatic rings, which influence reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science .

Such characteristics make iodinated pyrazines valuable in medicinal chemistry, particularly in kinase inhibitors or radiopharmaceuticals.

Properties

IUPAC Name |

5-iodo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJAIRBRXDCYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261454-86-7 | |

| Record name | 5-iodopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazin-2-ol typically involves the iodination of pyrazin-2-ol. One common method includes the reaction of pyrazin-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Iodopyrazin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

- Substituted pyrazin-2-ols

- Pyrazin-2-ones (from oxidation)

- Pyrazin-2-amines (from reduction) .

Scientific Research Applications

Chemistry: 5-Iodopyrazin-2-ol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazines .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in electronics and catalysis .

Mechanism of Action

The mechanism of action of 5-Iodopyrazin-2-ol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Core Structure Differences: Pyrazine vs. Pyridine: Pyrazine's dual nitrogen atoms create a more electron-deficient ring compared to pyridine, reducing basicity but increasing susceptibility to nucleophilic attack. This difference impacts solubility and reactivity in cross-coupling reactions . Substituent Positions: In pyridine analogs (e.g., 5-Iodopyridin-3-ol), the hydroxyl and iodine groups occupy adjacent positions (2 and 3 or 3 and 5), influencing intramolecular hydrogen bonding or steric hindrance.

Functional Group Effects: Halogens: Iodine’s polarizability enhances halogen-bonding interactions, which are critical in crystal engineering or protein-ligand binding. Fluorine, being smaller and more electronegative, primarily exerts electron-withdrawing effects . Hydroxyl Group: The -OH group’s acidity is influenced by adjacent substituents. For example, the nitro group in 3-Iodo-5-nitropyridin-2-ol significantly lowers the pKa of the hydroxyl compared to non-electron-withdrawing substituents .

Deuterated Analogs :

- 5-(methyl-d3)pyrazin-2-ol demonstrates the use of isotopic labeling for metabolic or pharmacokinetic studies. The deuterated methyl group may alter metabolic stability without significantly changing electronic properties .

Research Implications and Limitations

- Synthetic Applications : Iodinated pyrazines could serve as intermediates in Suzuki-Miyaura couplings, leveraging iodine’s leaving-group ability.

- Biological Relevance : The hydroxyl group may mimic tyrosine or serine residues in enzyme inhibition, while iodine could enhance binding specificity via halogen bonds.

Limitations : The absence of direct data on this compound necessitates caution in extrapolating properties from pyridine analogs. Experimental validation is critical for confirming reactivity, stability, and biological activity.

Biological Activity

5-Iodopyrazin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazine family, which is known for various biological properties, including antimicrobial and anticancer activities. In this article, we will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anticancer activity. For instance, a study involving various pyrazine derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using the MTT assay, which revealed that certain structural modifications could enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 20 | 5 |

| Compound A | 15 | 4 |

| Compound B | 30 | 3 |

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro studies have utilized disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicated that this compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.039 |

| Escherichia coli | 0.078 |

| Klebsiella pneumoniae | 0.156 |

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt essential processes within microbial cells and cancer cells. The compound's ability to penetrate bacterial membranes and interfere with metabolic pathways has been suggested as a possible mechanism for its antimicrobial action . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can significantly influence both anticancer and antimicrobial potency .

Study on Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of this compound in comparison to established chemotherapeutic agents like cisplatin. The results demonstrated that while cisplatin had a broader range of action, specific pyrazine derivatives showed lower cytotoxicity towards non-cancerous cells, indicating a potential for targeted therapy with reduced side effects .

Study on Antimicrobial Resistance

Another significant study focused on the efficacy of this compound against multidrug-resistant Staphylococcus aureus strains. The findings highlighted its effectiveness in overcoming resistance mechanisms that typically limit the efficacy of conventional antibiotics. The compound's unique structural features were credited for its enhanced binding affinity to bacterial targets .

Q & A

Q. What methodologies are recommended for studying the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Use N NMR and H-N HMBC to track tautomerism between the 2-hydroxypyrazine and pyrazin-2-ol forms. Solvent polarity (DMSO vs. CDCl) significantly influences equilibrium. Variable-temperature studies (e.g., −50°C to 50°C) can quantify energy barriers. Computational studies (e.g., DFT with implicit solvent models) complement experimental data .

Data Reporting and Best Practices

- Reproducibility : Adhere to ICMJE guidelines for reporting chemical details, including manufacturer, batch number, and purity .

- Contradiction Analysis : Apply iterative hypothesis testing and multi-method validation to resolve conflicting results, as emphasized in qualitative research frameworks .

- Open Data : Share spectral raw data (e.g., via repositories like Zenodo) and synthetic protocols to enhance transparency, aligning with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.